

Pex5-Pex14 ppi-IN-1: A Technical Guide to its Inhibitory Profile

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Compound of Interest

Compound Name: *Pex5-pex14 ppi-IN-1*

Cat. No.: *B12395993*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory characteristics of **Pex5-Pex14 ppi-IN-1**, a small molecule inhibitor of the PEX14-PEX5 protein-protein interaction (PPI). The disruption of this interaction is a key target in the development of therapeutics against *Trypanosoma brucei*, the causative agent of African trypanosomiasis. This document details the inhibitory constant (K_i) and half-maximal effective concentration (EC_{50}) of the compound, the experimental methodologies used to determine these values, and the underlying biological pathway.

Quantitative Inhibitory Data

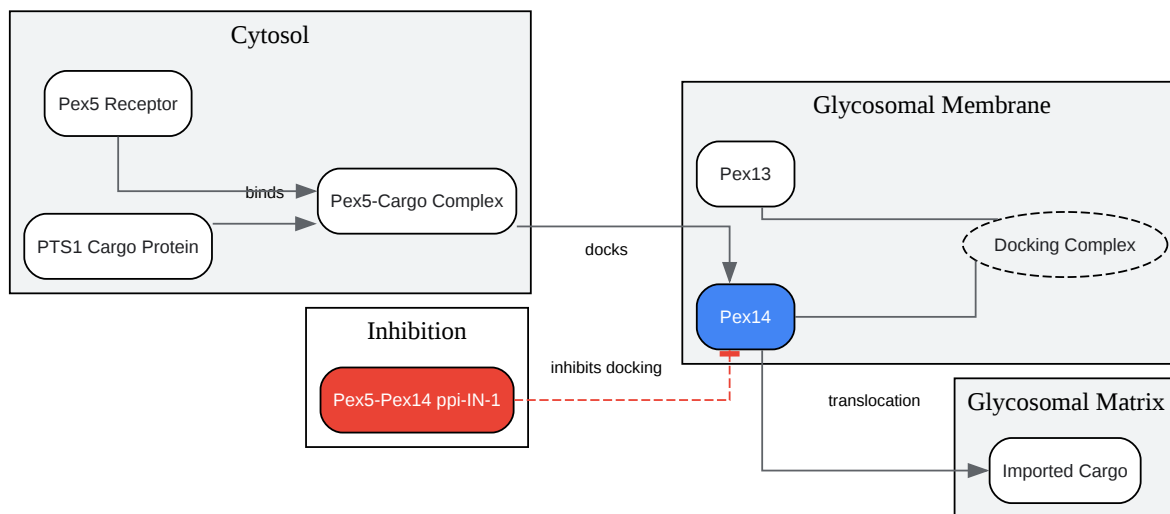
The inhibitory potency of **Pex5-Pex14 ppi-IN-1** has been characterized by its inhibitory constant (K_i) against the Pex5-Pex14 interaction and its effective concentration (EC_{50}) in a cellular context.

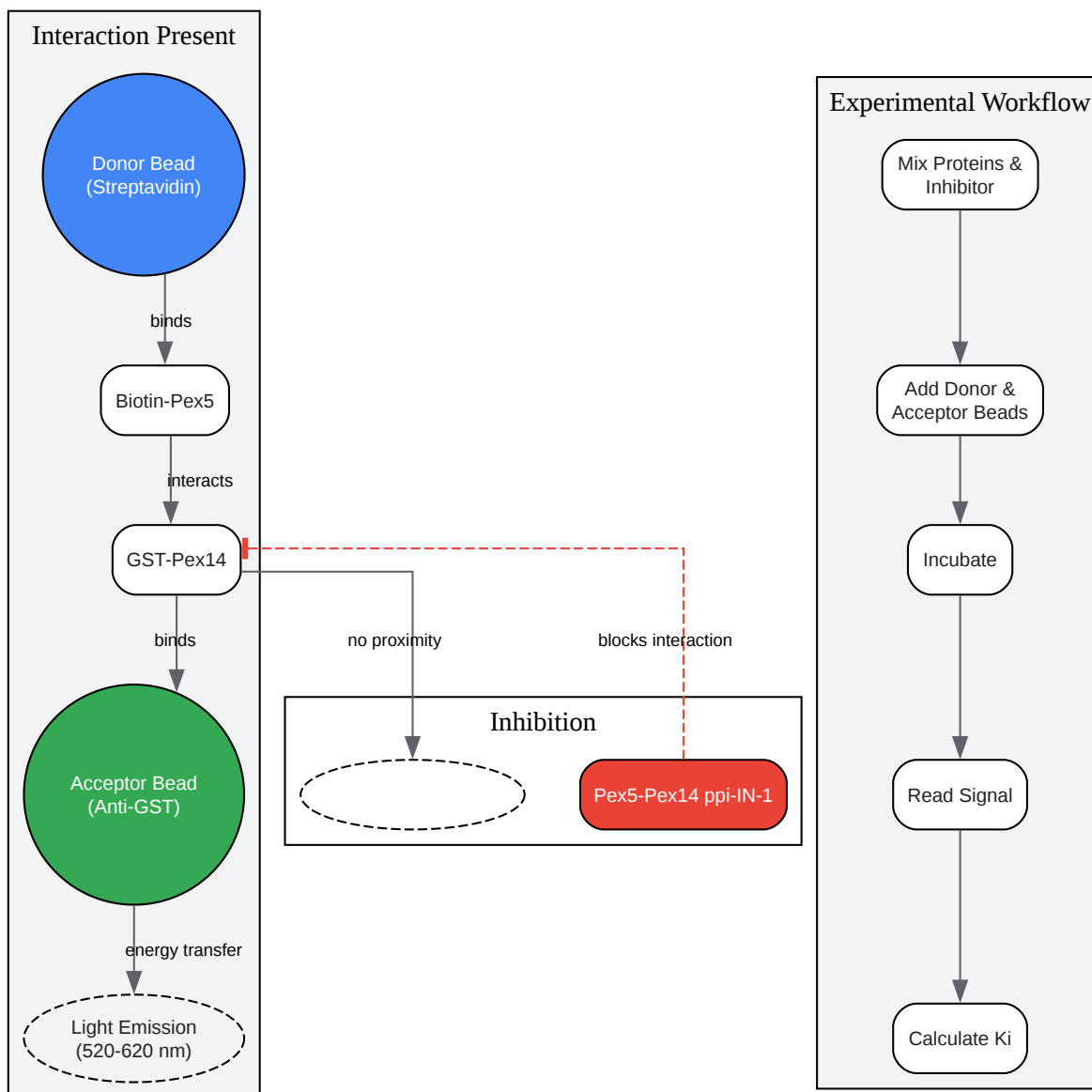
Parameter	Value	Description
Inhibitory Constant (K _i)	53 μ M	Concentration of the inhibitor required to occupy 50% of the Pex14 protein in an in vitro binding assay, indicating its potency in disrupting the Pex5-Pex14 interaction.
Half-Maximal Effective Concentration (EC ₅₀)	5 μ M	Concentration of the inhibitor that induces 50% of the maximal inhibitory effect on the bloodstream form of <i>Trypanosoma brucei brucei</i> in a cell-based assay. [1]

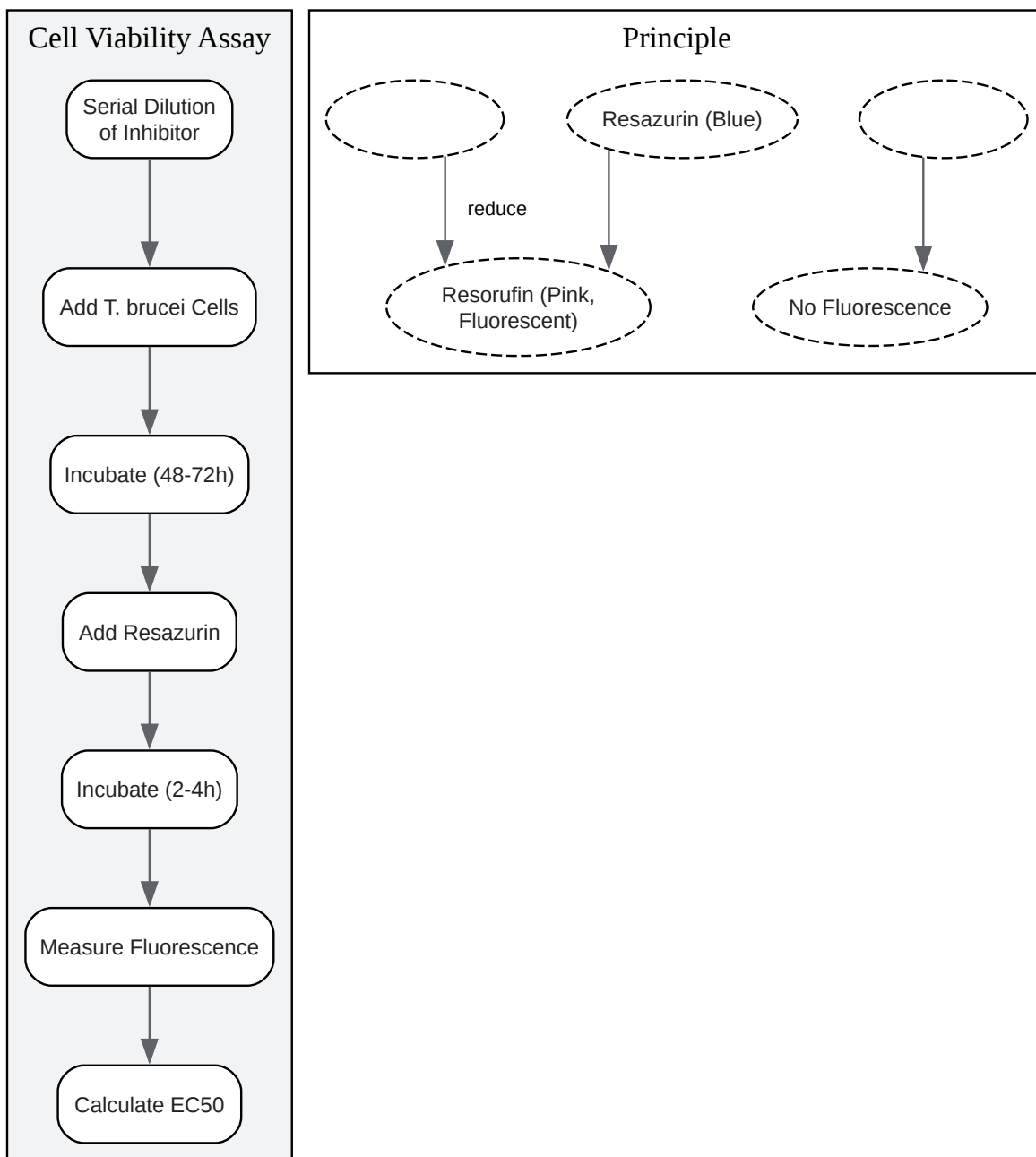
Signaling Pathway and Mechanism of Action

The Pex5-Pex14 interaction is a critical step in the import of proteins into peroxisomes, organelles that are essential for various metabolic processes in eukaryotic cells. In *Trypanosoma*, these organelles are called glycosomes and are vital for glycolysis, making the protein import machinery an attractive drug target.

The import process begins in the cytosol where the Pex5 receptor recognizes and binds to proteins containing a Peroxisomal Targeting Signal (PTS1). This cargo-loaded Pex5 then docks onto the peroxisomal membrane via an interaction with Pex14. This docking is a prerequisite for the translocation of the cargo protein into the peroxisomal matrix. **Pex5-Pex14 ppi-IN-1** acts by competitively inhibiting the interaction between Pex5 and Pex14, thereby preventing the docking of cargo-loaded Pex5 and disrupting the import of essential proteins into the glycosome. This disruption leads to a metabolic catastrophe and ultimately, cell death of the parasite.[\[2\]](#)[\[3\]](#)







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- 3. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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